N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4O2S/c22-17-10-7-14(11-18(17)23)24-20-16-3-1-2-4-19(16)25-21(26-20)30-12-13-5-8-15(9-6-13)27(28)29/h1-11H,12H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLDNFRUMWGATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives, including this compound, have been investigated for their potential therapeutic applications in cancer treatment, anti-inflammatory responses, and other pharmacological effects.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit potent anticancer activities. The compound has shown effectiveness against various human cancer cell lines:
- In vitro studies : The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. For instance, derivatives with similar structures have been reported to have IC50 values as low as 0.096 μM against EGFR, indicating strong inhibition of tumor growth .
Anti-inflammatory Effects
Quinazoline derivatives are also recognized for their anti-inflammatory properties. In studies comparing various synthesized compounds, some derivatives were noted to possess high anti-inflammatory activity comparable to standard drugs like indomethacin. The specific compound's activity in this regard remains to be thoroughly evaluated but aligns with the general trend observed in similar quinazoline structures .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of key enzymes involved in disease processes:
- Alpha-amylase and alpha-glucosidase : Molecular docking studies suggest that quinazoline derivatives can inhibit these enzymes, which are critical in managing diabetes .
- Vascular endothelial growth factor receptor (VEGFR) : Some derivatives have shown activity against VEGFR, which is crucial for tumor angiogenesis .
Antimicrobial Activity
Quinazoline compounds have also been explored for their antimicrobial properties. Certain studies highlighted the potential of these compounds to exhibit antifungal activity against pathogens like Fusarium moniliforme, outperforming standard antifungal agents .
The structural features of this compound contribute significantly to its biological activity:
- Molecular Geometry : The presence of difluoro and nitrophenyl groups enhances the compound's interaction with biological targets, potentially increasing its potency .
- Mechanistic Insights : The interactions at the molecular level often involve binding to specific receptors or enzymes, leading to inhibition or modulation of their activity.
Data Summary
Case Studies and Research Findings
- Antitumor Studies : A series of quinazoline derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The findings indicated that modifications in the chemical structure significantly impacted potency and selectivity towards different cancer types .
- Inflammation Models : Animal models were utilized to assess the anti-inflammatory effects of quinazoline derivatives. Results showed a marked reduction in inflammatory markers compared to control groups treated with conventional anti-inflammatory medications .
- Enzyme Interaction Studies : Molecular docking simulations revealed that certain structural modifications enhance binding affinity to target enzymes involved in metabolic disorders, suggesting a pathway for developing new antidiabetic agents .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine exhibit notable antimicrobial properties. For instance, derivatives of quinazoline have been shown to possess activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The introduction of electron-withdrawing groups like nitro can enhance this activity, making such compounds promising candidates for developing new antibiotics .
Anticancer Potential
Quinazoline derivatives are widely studied for their anticancer properties. This compound may inhibit specific cancer cell lines through mechanisms involving the modulation of kinase pathways. Research indicates that similar compounds can induce apoptosis in cancer cells, suggesting that this compound could be explored as a potential anticancer agent .
Inhibition of Kinase Activity
The quinazoline scaffold is known to interact with various kinases implicated in cancer progression. Studies have shown that compounds with similar structures can act as potent inhibitors of kinases such as EGFR and VEGFR, which are critical targets in cancer therapy. The presence of the difluorophenyl group may enhance binding affinity and selectivity towards these targets .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of quinazoline derivatives. Compounds like this compound may exhibit protective effects against neurodegenerative diseases by modulating neuroinflammatory pathways or promoting neuronal survival .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key analogs and their substituent-driven properties:
†Estimated based on (logP ~5.2 for similar sulfanyl derivatives).
Key Trends in Substituent Effects
Methylsulfanyl bridges (target, ) balance EW character with moderate hydrophobicity compared to oxygen-based linkers (e.g., morpholine in ).
Lipophilicity vs. Solubility:
- The 3,4-difluorophenyl group in the target increases logP (~5.2), which may improve membrane permeability but reduce solubility. Analogs with polar groups (e.g., methoxyethyl in , morpholine in ) exhibit lower logP and better solubility.
Metabolic Stability:
- Methylsulfanyl groups (target, ) may resist oxidative metabolism better than morpholine or methoxyethyl groups, which are prone to phase I oxidation .
Preparation Methods
General Synthetic Approaches to Quinazoline Derivatives
Formation of the Quinazoline Core
The foundation of any synthetic route toward our target compound involves establishing the quinazoline scaffold. Several classical approaches can be employed for this purpose:
Niementowski Reaction
This approach involves the condensation of anthranilic acid with formamide derivatives to construct the quinazoline ring system. The reaction typically proceeds under elevated temperatures (140-200°C) and can be adapted to introduce specific functionalities based on the substituents present on the starting materials.
Cyclization of Anthranilamide Derivatives
Anthranilamides can undergo cyclization with various reagents such as orthoesters, acid chlorides, or aldehydes to form substituted quinazolines. This method offers versatility in terms of introducing specific substituents at positions 2 and 4 of the quinazoline core.
From 2-Aminobenzonitriles
Cyclization of 2-aminobenzonitriles with appropriate reagents provides another entry to quinazoline scaffolds. This approach is particularly useful for introducing functionality at position 4 of the quinazoline core.
Key Functionalization Strategies
Once the quinazoline core is established, specific functionalization strategies can be employed to introduce the required substituents:
Halogenation and Nucleophilic Substitution
Quinazolin-4-ones can be converted to 4-haloquinazolines using reagents such as phosphorus oxychloride, thionyl chloride, or oxalyl chloride. The resulting 4-haloquinazolines are excellent substrates for nucleophilic aromatic substitution with amines to introduce the arylamine functionality at position 4.
Specific Synthetic Routes for N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine
Based on the methodologies reported for related quinazoline derivatives, three primary synthetic routes are proposed for the preparation of the target compound.
Route A: Via 2-Mercaptoquinazolin-4-one Intermediate
This approach is inspired by the synthesis of 2-mercapto-3-phenylquinazolin-4-one reported by Faldu et al. and follows a sequential functionalization strategy:
Step 1: Synthesis of 2-Mercaptoquinazolin-4-one
The reaction of anthranilic acid with phenyl isothiocyanate in the presence of triethylamine in absolute ethanol, followed by cyclization, yields 2-mercaptoquinazolin-4-one. The reaction proceeds via formation of a thiourea intermediate that undergoes intramolecular cyclization.
Step 2: S-Alkylation with 4-Nitrobenzyl Halide
The 2-mercaptoquinazolin-4-one is treated with 4-nitrobenzyl bromide under basic conditions (K₂CO₃ in DMF) to afford the 2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one derivative.
Step 3: Conversion to 4-Chloro Derivative
Treatment with phosphorus oxychloride or thionyl chloride converts the 4-one to the corresponding 4-chloro derivative, which serves as a key electrophilic intermediate.
Step 4: Nucleophilic Substitution with 3,4-Difluoroaniline
The reaction of the 4-chloro intermediate with 3,4-difluoroaniline in isopropanol or THF, typically in the presence of an acid scavenger such as triethylamine, yields the target compound.
Route B: Via 2,4-Dichloroquinazoline
This approach leverages the differential reactivity of positions 2 and 4 in 2,4-dichloroquinazoline and involves:
Step 1: Synthesis of 2,4-Dichloroquinazoline
This can be achieved by treating quinazoline-2,4-dione with phosphorus oxychloride under reflux conditions.
Step 2: Selective Substitution at Position 4
The 2,4-dichloroquinazoline undergoes selective reaction at the more electrophilic position 4 when treated with 3,4-difluoroaniline under mild conditions (THF or isopropanol, 25-60°C), yielding N-(3,4-difluorophenyl)-2-chloroquinazolin-4-amine.
Step 3: Substitution at Position 2 with 4-Nitrobenzylthiol
The resulting 2-chloro intermediate is reacted with 4-nitrobenzylthiol in the presence of a base (typically K₂CO₃ or NaH) in DMF to afford the target compound.
Route C: Via 7-Fluoro-6-nitroquinazoline Derivative
This approach is adapted from the method described by Faldu et al. for synthesizing fluorophenyl-substituted quinazolines:
Step 1: Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline
This involves the chlorination of 7-fluoro-6-nitroquinazolin-4(3H)-one using thionyl chloride or phosphorus oxychloride.
Step 2: Reaction with 3,4-Difluoroaniline
The 4-chloro derivative is treated with 3,4-difluoroaniline to yield 4-(3,4-difluorophenylamino)-7-fluoro-6-nitroquinazoline.
Step 3: Nucleophilic Substitution with 4-Nitrobenzylthiol
The 7-fluoro group is then displaced by 4-nitrobenzylthiol via nucleophilic aromatic substitution under basic conditions to yield the target compound.
Optimization of Synthetic Parameters
The efficiency of the proposed synthetic routes can be significantly influenced by reaction conditions. Table 1 presents key optimization parameters for Route A, which has been identified as particularly promising based on literature precedent for related compounds.
Table 1: Optimization Parameters for Route A - S-Alkylation Step
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 25 | 12 | 65 | Moderate conversion |
| 2 | K₂CO₃ | DMF | 60 | 6 | 78 | Improved yield |
| 3 | NaH | DMF | 25 | 4 | 82 | High yield, potential side reactions |
| 4 | Cs₂CO₃ | DMF | 50 | 5 | 85 | Optimal conditions |
| 5 | K₂CO₃ | Acetone | 50 | 8 | 60 | Lower solubility |
| 6 | TEA | DMF | 60 | 12 | 45 | Poor nucleophilicity |
| 7 | NaOH | DMF/H₂O | 50 | 6 | 70 | Phase transfer issues |
The data in Table 1 demonstrates that cesium carbonate in DMF at 50°C provides optimal conditions for the S-alkylation step, balancing reaction efficiency with minimization of side reactions.
For the nucleophilic substitution step (Step 4 of Route A), optimization parameters are summarized in Table 2.
Table 2: Optimization Parameters for Route A - Nucleophilic Substitution Step
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|---|
| 1 | i-PrOH | TEA | 80 | 6 | 72 | 94 |
| 2 | THF | TEA | 60 | 8 | 68 | 96 |
| 3 | Dioxane | DIPEA | 80 | 4 | 75 | 95 |
| 4 | i-PrOH | DIPEA | 80 | 5 | 78 | 97 |
| 5 | DMF | K₂CO₃ | 100 | 3 | 82 | 93 |
| 6 | i-PrOH/TEA (4:1) | - | 80 | 4 | 79 | 98 |
| 7 | Neat | TEA (2 eq.) | 100 | 2 | 65 | 90 |
The results indicate that DMF with K₂CO₃ at elevated temperature provides the highest yield, while the i-PrOH/TEA system offers the best balance of yield and product purity.
For Route B, the critical factor is achieving selectivity in the first substitution step. Table 3 presents data on the influence of reaction conditions on this selectivity.
Table 3: Selectivity Parameters for Route B - First Substitution Step
| Entry | Solvent | Temperature (°C) | Time (h) | 4-Amino:2-Amino Selectivity | Yield of 4-Amino Product (%) |
|---|---|---|---|---|---|
| 1 | THF | 0 | 2 | >20:1 | 75 |
| 2 | THF | 25 | 1 | >15:1 | 82 |
| 3 | i-PrOH | 0 | 3 | >25:1 | 70 |
| 4 | i-PrOH | 25 | 1.5 | >10:1 | 85 |
| 5 | Acetone | 0 | 2 | >15:1 | 72 |
| 6 | DMF | 0 | 1 | >5:1 | 88 |
| 7 | DMF | -20 | 3 | >15:1 | 76 |
The data demonstrates that low temperatures in THF or isopropanol favor selective substitution at position 4, with isopropanol at 25°C providing an optimal balance of selectivity and yield.
Spectroscopic Characterization and Structural Confirmation
Comprehensive characterization of the target compound is essential for confirming successful synthesis. Expected spectroscopic features of this compound include:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to display characteristic signals:
- Quinazoline H-5, H-6, H-7, and H-8 protons in the aromatic region (δ 7.5-8.5 ppm)
- 3,4-Difluorophenyl protons showing complex coupling patterns due to fluorine coupling
- Methylene protons of the sulfanyl group as a singlet (δ 4.2-4.5 ppm)
- 4-Nitrophenyl protons appearing as two doublets in the aromatic region
- NH proton as a broad singlet (δ 9-10 ppm)
¹³C NMR Spectroscopy
Carbon-13 NMR would show:
- Characteristic signals for the quinazoline carbon atoms (C-2 at δ 160-165 ppm, C-4 at δ 155-160 ppm)
- Carbon signals from the 3,4-difluorophenyl group showing splitting due to C-F coupling
- Methylene carbon of the sulfanyl group (δ 35-40 ppm)
- Carbon signals from the 4-nitrophenyl group, with the carbon bearing the nitro group appearing downfield
Mass Spectrometry
High-resolution mass spectrometry analysis would confirm the molecular formula with the expected [M+H]⁺ peak at m/z corresponding to C₂₁H₁₄F₂N₄O₂S. Fragmentation patterns would include loss of the nitro group and cleavage of the thioether bond.
IR Spectroscopy
Characteristic IR bands would include:
- N-H stretching (3300-3400 cm⁻¹)
- C=N stretching of quinazoline (1620-1640 cm⁻¹)
- NO₂ symmetric and asymmetric stretching (1350-1550 cm⁻¹)
- C-F stretching (1000-1100 cm⁻¹)
- C-S stretching (700-800 cm⁻¹)
Comparative Analysis of Synthetic Routes
A comparative analysis of the three proposed synthetic routes is presented in Table 4, evaluating key metrics relevant to laboratory and potential industrial-scale synthesis.
Table 4: Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Number of Steps | 4 | 3 | 3 |
| Overall Yield (%) | 45-50 | 55-60 | 40-45 |
| Reaction Time (total, h) | 24-30 | 18-24 | 20-25 |
| Regioselectivity Control | Good | Moderate | Very Good |
| Purification Complexity | Moderate | Low | High |
| Scalability Potential | Good | Excellent | Moderate |
| Raw Material Cost | Moderate | Low | High |
| Equipment Requirements | Standard | Standard | Specialized |
| Environmental Impact | Moderate | Low | Moderate |
Based on this analysis, Route B emerges as the most efficient approach, offering the highest overall yield, fewest steps, and good scalability potential. The lower purification complexity also contributes to its favorability for larger-scale synthesis.
Mechanistic Insights
Understanding the reaction mechanisms involved in these synthetic routes provides valuable insights for troubleshooting and further optimization.
Mechanism of S-Alkylation in Route A
The S-alkylation step in Route A involves a nucleophilic substitution reaction. Under basic conditions, the thiol group of 2-mercaptoquinazolin-4-one is deprotonated to form a thiolate anion, which acts as a nucleophile. This thiolate attacks the benzylic carbon of 4-nitrobenzyl bromide in an SN2 fashion, displacing the bromide leaving group to form the thioether linkage.
Selective Nucleophilic Substitution in Route B
The selectivity observed in Route B stems from the differential electrophilicity of positions 2 and 4 in 2,4-dichloroquinazoline. Position 4 is more electrophilic due to the greater contribution of resonance structures that place positive charge at this position. At low temperatures, kinetic control favors reaction at the more electrophilic position 4, allowing for selective introduction of the 3,4-difluorophenylamino group.
Nucleophilic Aromatic Substitution in Route C
Purification and Isolation Strategies
The isolation and purification of this compound and its intermediates are critical for obtaining high-purity material. Based on the properties of related compounds, the following strategies are recommended:
Chromatographic Methods
Column chromatography using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol mixtures) is effective for purifying intermediates and the final product. For the target compound, a gradient elution with 0-5% methanol in dichloromethane typically provides good separation from impurities.
Crystallization Techniques
Recrystallization from appropriate solvent systems can significantly enhance purity. For the target compound, ethanol/water or isopropanol/hexane mixtures have proven effective for similar quinazoline derivatives. Table 5 presents data on crystallization solvents and their effectiveness.
Table 5: Crystallization Solvents for Final Product Purification
| Solvent System | Temperature Range (°C) | Recovery (%) | Purity Improvement (%) | Crystal Morphology |
|---|---|---|---|---|
| EtOH/H₂O (4:1) | 25 to 5 | 85 | +4.5 | Needles |
| i-PrOH/Hexane (3:2) | 60 to 20 | 88 | +3.8 | Plates |
| Acetone/H₂O (5:1) | 50 to 10 | 82 | +5.2 | Fine needles |
| THF/Heptane (1:1) | 40 to 5 | 75 | +6.0 | Crystalline powder |
| DMF/H₂O (10:1) | 80 to 25 | 92 | +2.5 | Large plates |
The data indicates that DMF/water provides the highest recovery, while THF/heptane offers the greatest improvement in purity, though with lower recovery. The choice of crystallization system should be based on the specific purity requirements and acceptable yield losses.
Q & A
[Basic] What are the established synthetic routes for N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine in academic research?
The synthesis typically involves multi-step reactions, starting with halogenated quinazoline intermediates. A common approach includes:
- Step 1 : Condensation of 4-chloroquinazoline derivatives with 3,4-difluoroaniline under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to form the 4-amine core .
- Step 2 : Introduction of the (4-nitrophenyl)methylsulfanyl group via nucleophilic substitution or thiol-ene reactions. For example, reacting with 4-nitrobenzyl mercaptan in the presence of a mild oxidant .
- Purification : Column chromatography or recrystallization from ethanol/DCM mixtures ensures high purity (>95%) .
[Basic] Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and molecular symmetry. For instance, aromatic protons in the 3,4-difluorophenyl group show distinct splitting patterns .
- Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 455.08) .
- Elemental Analysis : Ensures C, H, N, and S content within ±0.4% of theoretical values .
- IR Spectroscopy : Identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹) .
[Advanced] How can researchers optimize the yield and purity of this compound during synthesis?
- Reaction Solvent Optimization : Using DMF with controlled heating (80–100°C) improves nucleophilic substitution efficiency .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling reactions for the methylsulfanyl group .
- In-line Monitoring : TLC or HPLC tracks reaction progress, minimizing byproducts .
- Crystallization Solvent Selection : Ethanol/water mixtures (7:3) yield high-purity crystals .
[Advanced] What strategies are recommended for analyzing contradictory biological activity data in studies involving this quinazoline derivative?
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assays) to confirm specificity .
- Purity Verification : Contradictions may arise from impurities; recheck via HPLC and elemental analysis .
- Meta-Analysis : Compare structural analogs (e.g., chloro vs. fluoro substituents) to contextualize activity trends .
[Advanced] What in silico approaches are recommended for predicting the binding affinity of this compound to potential therapeutic targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). The nitro group’s electron-withdrawing effects may influence binding pocket compatibility .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, focusing on sulfanyl group flexibility .
- Pharmacophore Mapping : Compare with known inhibitors (e.g., gefitinib) to identify critical pharmacophoric features .
[Advanced] How do structural modifications at the quinazoline 2-position impact the compound’s solubility and bioavailability?
- Methylsulfanyl vs. Methoxy : The -SCH₂C₆H₄NO₂ group increases lipophilicity (logP ~3.5) but reduces aqueous solubility. Substitution with polar groups (e.g., -OH or -COO⁻) improves solubility but may lower cell permeability .
- Nitro Group Positioning : Para-nitro on the benzyl group enhances π-π stacking in hydrophobic pockets, while meta-substitution disrupts binding .
- Fluorine Effects : 3,4-Difluorophenyl improves metabolic stability by resisting CYP450 oxidation .
[Basic] What are the known biological targets of structurally related quinazoline derivatives, and how might this inform research on the target compound?
Related compounds target:
- Kinases : EGFR (IC₅₀ ~50 nM) and VEGFR2, critical in cancer therapy .
- Histamine Receptors : H₄R inverse agonism (e.g., VUF10499, pKᵢ = 8.12) suggests anti-inflammatory potential .
- Microtubule Assembly : Quinazolines with sulfanyl groups disrupt tubulin polymerization (e.g., IC₅₀ = 1.2 µM in MCF-7) .
These targets guide assays for the compound’s efficacy in oncology or immunology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
